
Ruthenium dichloride hydroxide, ammoniate
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Overview
Description
Ruthenium dichloride hydroxide, ammoniate (CAS 99573-83-8) is a coordination complex featuring ruthenium in a mixed-ligand environment, combining chloride (Cl⁻), hydroxide (OH⁻), and ammonia (NH₃) ligands. This compound is part of a broader class of ruthenium-ammine complexes, which are notable for their catalytic and electronic properties.
This compound is hypothesized to exhibit redox versatility due to the presence of hydroxide and ammonia ligands, which can modulate electron density at the ruthenium center. This property makes it relevant in catalytic applications, particularly in hydrogenation and oxidation reactions, though direct studies on its catalytic performance are less documented compared to other well-characterized ruthenium complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ruthenium dichloride hydroxide, ammoniate typically involves the reaction of ruthenium trichloride with ammonia in the presence of water. The reaction can be represented as follows:
RuCl3+NH3+H2O→RuCl2(OH)(NH3)
Industrial Production Methods: Industrial production methods for ruthenium-based compounds often involve high-temperature and high-pressure conditions to ensure the complete reaction of the starting materials. Techniques such as ion exchange, precipitation, and sol-gel methods are commonly used to produce high-purity ruthenium compounds .
Chemical Reactions Analysis
Types of Reactions: Ruthenium dichloride hydroxide, ammoniate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: Ligands such as chloride and hydroxide can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using different ligands in solution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium tetroxide, while reduction could produce ruthenium metal or lower oxidation state complexes .
Scientific Research Applications
Ammonia Synthesis
Ruthenium compounds are recognized for their catalytic properties in ammonia synthesis. Ruthenium dichloride hydroxide, ammoniate serves as an effective catalyst due to its ability to facilitate reactions at lower temperatures and pressures compared to traditional catalysts.
- Case Study : Research indicates that ruthenium-based catalysts exhibit high activity and selectivity for ammonia production. For instance, a study showed that a ruthenium catalyst could achieve steady-state ammonia production rates of approximately 123±33μmolh−1g−1 at 400°C .
Hydrogenation Reactions
The compound also plays a significant role in hydrogenation reactions, where it can catalyze the addition of hydrogen to unsaturated organic compounds.
- Mechanism : The catalytic activity is attributed to the unique electronic properties of ruthenium, which allow it to interact effectively with both hydrogen and organic substrates.
Anticancer Properties
Research has highlighted the potential of this compound as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a candidate for further investigation in cancer therapies.
- Study Findings : Preliminary studies suggest that ruthenium compounds can inhibit cellular signaling pathways crucial for cancer cell survival and proliferation.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties, showing promise in modulating immune responses.
- Research Insight : Some studies indicate that ruthenium compounds can reduce inflammation markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases.
Interactions with Biological Molecules
This compound exhibits interesting interactions with proteins and nucleic acids. Understanding these interactions is essential for elucidating its biological activity.
- Biochemical Implications : The compound's reactivity with biological molecules may influence their structure and function, paving the way for novel therapeutic strategies.
Comparative Analysis of Ruthenium Compounds
Compound Name | Formula | Key Features |
---|---|---|
Ruthenium(III) chloride | RuCl | Commonly used in catalysis; stable under ambient conditions. |
Ruthenium(IV) oxide | RuO | Known for its electrical conductivity; used in fuel cells. |
Ruthenium tetraoxide | RuO | Highly reactive; used in oxidation reactions. |
Ruthenium(II) chloride | RuCl | Less stable; often used as a precursor in organic synthesis. |
This compound | Cl2H5NORu | Unique combination of chloride, hydroxide, and ammonia ligands enhancing solubility and reactivity. |
Mechanism of Action
The mechanism by which ruthenium dichloride hydroxide, ammoniate exerts its effects involves the coordination of ruthenium with various ligands. The molecular targets and pathways involved include:
Catalytic Sites: Ruthenium acts as a catalytic center, facilitating various chemical reactions.
Electron Transfer: The compound can participate in electron transfer processes, which are crucial for its catalytic activity.
Ligand Exchange: The ability of ruthenium to exchange ligands allows it to interact with different molecules and participate in various reactions
Comparison with Similar Compounds
Comparison with Similar Ruthenium Compounds
Structural and Compositional Comparisons
Hexaammineruthenium(II) Chloride ([Ru(NH₃)₆]Cl₂)
- Formula : [Ru(NH₃)₆]Cl₂ (CAS 14282-91-8)
- Coordination Geometry : Octahedral Ru(II) center with six NH₃ ligands.
- Key Properties : Redox-active, water-soluble, and diamagnetic. Used as a precursor for electrochemical studies .
- Contrast with Target Compound : Unlike ruthenium dichloride hydroxide, ammoniate, this complex lacks hydroxide ligands and features a fully ammoniated coordination sphere, leading to distinct solubility and reactivity profiles .
(Cymene)Ruthenium Dichloride Dimer ([(Cymene)RuCl₂]₂)
- Formula : [(C₁₀H₁₄)RuCl₂]₂ (CAS 52462-29-0)
- Coordination Geometry: Piano-stool structure with η⁶-cymene and two chloride ligands per Ru center.
- Key Properties : High catalytic activity in olefin metathesis and hydrogenation. Neutral and air-stable .
- Contrast: The absence of hydroxide and ammonia ligands results in divergent catalytic behavior.
Ammonium Hexachlororuthenate(IV) ((NH₄)₂[RuCl₆])
- Formula : (NH₄)₂[RuCl₆] (CAS 20427-56-9)
- Coordination Geometry : Octahedral Ru(IV) center with six chloride ligands.
- Key Properties : Oxidizing agent, sparingly soluble in water. Used in electrochemical and materials synthesis .
- Contrast : The fully chlorinated coordination sphere and Ru(IV) oxidation state contrast with the mixed Cl⁻/OH⁻/NH₃ ligand environment and likely lower oxidation state (Ru(II/III)) in the ammoniate-hydroxide complex .
Catalytic and Reactivity Comparisons
Olefin Metathesis Catalysts
- Ruthenium Dichloride–Cymene Complex : Exhibits high stereoselectivity (Z-selectivity) in alkyne-to-vinyl silane transformations due to steric and electronic effects of the cymene ligand .
- This compound: Limited catalytic data exists, but its hydroxide ligand may favor proton-coupled electron transfer (PCET) mechanisms, making it suitable for redox reactions under aqueous or basic conditions .
Hydrogenation and Dehydrogenation
- (tbuPONOP)Ruthenium Dichloride: Demonstrates activity in formic acid dehydrogenation, leveraging phosphine and nitrile ligands for stability .
Physical and Chemical Properties
Biological Activity
Ruthenium dichloride hydroxide, ammoniate (often referred to as ammoniated ruthenium oxychloride or ruthenium red) is a compound of increasing interest in biological and medicinal chemistry due to its unique properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
This compound is characterized by the presence of ruthenium in a +2 oxidation state, coordinated with chloride ions and hydroxyl groups. Its molecular formula can be represented as RuCl2 OH ⋅nNH3, where n indicates the number of ammonia molecules associated with the complex. The compound exhibits a high degree of coordination versatility, allowing it to interact with various biological molecules.
Mechanisms of Biological Activity
-
Calcium Channel Blockade :
- Ruthenium red has been identified as an effective blocker of L-type calcium currents in cardiac cells. Studies indicate that it inhibits calcium uptake by mitochondria and sarcoplasmic reticulum, affecting calcium signaling pathways crucial for cardiac function . The effective concentration (EC50) for blocking these currents is approximately 0.8 μM .
- Staining and Imaging Applications :
-
Anticancer Properties :
- Recent studies have highlighted the potential of ruthenium complexes, including ammoniated forms, as anticancer agents. These compounds can induce apoptosis in cancer cells via mitochondrial pathways, making them promising candidates for cancer therapy . For instance, certain ruthenium(II) complexes have shown similar efficacy to cisplatin in vitro, with favorable selectivity profiles against resistant cancer cell lines .
1. Cardiac Cell Studies
A study on guinea pig ventricular heart cells demonstrated that ruthenium red could block sodium currents alongside calcium currents, indicating its multifaceted role in cardiac electrophysiology. The blockade was dose-dependent, with significant effects observed at concentrations as low as 10 μM .
2. Anticancer Efficacy
In a comparative study involving various ruthenium complexes, one particular complex exhibited an IC50 value of 2.8 μM against A2780 ovarian cancer cells, comparable to cisplatin's IC50 of 2.9 μM. Notably, this complex was more effective against cisplatin-resistant variants .
Data Tables
Property | Value |
---|---|
Molecular Formula | RuCl2 OH ⋅nNH3 |
EC50 for Calcium Current Blockade | 0.8 μM |
IC50 against A2780 Cells | 2.8 μM |
Common Applications | Histology staining, Anticancer therapy |
Safety and Handling
Ruthenium compounds require careful handling due to their potential toxicity and reactivity. It is advisable to avoid contact with skin and eyes and use appropriate personal protective equipment when working with these materials .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing ruthenium dichloride hydroxide ammoniate, and what experimental conditions are critical for reproducibility?
Methodological Answer : Synthesis typically involves reacting ruthenium chloride precursors (e.g., RuCl₃·xH₂O) with ammonia under controlled pH and temperature. Key steps include:
- Precursor Preparation : Use anhydrous RuCl₃ to minimize hydrolysis side reactions .
- Ammoniation : Introduce gaseous or aqueous NH₃ in a sealed reactor to form the ammoniate complex. Excess NH₃ ensures ligand saturation, but pH must be maintained below 10 to avoid colloidal Ru(OH)₃ formation .
- Purification : Crystallize the product under inert atmosphere to prevent oxidation.
Critical Parameters : Temperature (20–40°C), NH₃ concentration (1–3 M), and reaction time (12–24 hrs) significantly influence yield and purity. Validate via elemental analysis and FTIR for NH₃ ligand confirmation .
Q. How is the structural characterization of ruthenium dichloride hydroxide ammoniate performed, and what analytical discrepancies might arise?
Methodological Answer :
- X-ray Diffraction (XRD) : Resolves crystal structure but requires high-purity single crystals. Hydrate phases (e.g., RuCl₃·xH₂O) may complicate patterns .
- Spectroscopy :
- FTIR : Peaks at 3300 cm⁻¹ (N–H stretch) and 500–600 cm⁻¹ (Ru–N vibrations) confirm ammoniate ligands .
- UV-Vis : Electronic transitions (e.g., d-d bands) vary with oxidation state; compare against Ru(III) reference spectra .
Common Discrepancies : Hydrate vs. ammoniate phase misidentification due to overlapping XRD peaks. Use thermogravimetric analysis (TGA) to distinguish NH₃ vs. H₂O loss .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing ruthenium dichloride hydroxide ammoniate’s electronic properties?
Methodological Answer : Contradictions often arise from mixed oxidation states or ligand-field variations. Strategies include:
- Cross-Validation : Combine XPS (Ru 3d₅/₂ binding energy ~281 eV for Ru(III)) with cyclic voltammetry (redox peaks at −0.2 to +0.5 V vs. Ag/AgCl) .
- Computational Modeling : Density Functional Theory (DFT) simulations of electronic structures to assign experimental spectra .
- Controlled Degradation Studies : Monitor spectral changes under inert vs. oxidizing conditions to isolate metastable intermediates .
Q. What experimental design principles apply when studying the catalytic activity of ruthenium dichloride hydroxide ammoniate in oxidation reactions?
Methodological Answer :
- Factorial Design : Test variables (pH, temperature, substrate ratio) systematically. For example, a 2³ factorial design can optimize turnover frequency (TOF) .
- Kinetic Profiling : Use in-situ Raman spectroscopy to track reaction intermediates. Rate constants (k) should be normalized to Ru active sites quantified via ICP-OES .
- Control Experiments : Include RuCl₃ and NH₃-free systems to isolate the ammoniate’s role. Statistical analysis (ANOVA) validates significance .
Q. How can theoretical frameworks explain inconsistencies in the stability of ruthenium dichloride hydroxide ammoniate under varying conditions?
Methodological Answer :
- Ligand Field Theory : Predicts stability based on ligand (NH₃) donor strength and Jahn-Teller distortions. Compare with analogous Co(III) or Fe(III) ammines .
- Thermodynamic Modeling : Calculate Gibbs free energy (ΔG) for ammoniate decomposition pathways (e.g., NH₃ loss vs. hydrolysis) using calorimetry data .
- Mechanistic Studies : Use isotope-labeled NH₃ (¹⁵N) in mass spectrometry to trace ligand exchange kinetics .
Properties
CAS No. |
99573-83-8 |
---|---|
Molecular Formula |
Cl2H5NORu |
Molecular Weight |
207.0 g/mol |
IUPAC Name |
azane;dichlororuthenium;hydrate |
InChI |
InChI=1S/2ClH.H3N.H2O.Ru/h2*1H;1H3;1H2;/q;;;;+2/p-2 |
InChI Key |
LLQBEFMMIVBEAR-UHFFFAOYSA-L |
Canonical SMILES |
N.O.Cl[Ru]Cl |
Origin of Product |
United States |
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